
1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-
Overview
Description
“1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-” is a chemical compound with the molecular formula C11H10FNO . It is an impurity in the preparation of Vonoprazan Fumarate, which acts as a competitive potassium acid blocker .
Synthesis Analysis
The synthesis of a similar compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, involves using pyrrole as a raw material, which is protected by N-alkylation of triisopropylsilyl chloride. It is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde, which is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction to obtain the crude product .Chemical Reactions Analysis
The synthesis of a related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, involves several steps including bromination, reaction with malononitrile, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 360.3±32.0 °C and a predicted density of 1.265±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Medicinal Chemistry: Synthesis of Vonoprazan Fumarate
5-(2-Fluorophenyl)-1H-pyrrole-3-methanol: is utilized as an impurity in the synthesis of Vonoprazan Fumarate , a potent potassium-competitive acid blocker (P-CAB) . This compound is used in the treatment of acid-related diseases, such as gastric ulcers and gastroesophageal reflux disease (GERD). The presence of the fluorophenyl group in the molecule contributes to the pharmacokinetic properties of the drug, enhancing its efficacy.
Organic Synthesis: Intermediate for Halogenated Compounds
The compound serves as a valuable intermediate in the synthesis of various halogenated organic compounds. The fluorine atom on the phenyl ring can act as an activating group, facilitating further chemical reactions that introduce additional functional groups or form new carbon-carbon bonds .
Material Science: Development of Photoluminescent Materials
Research has indicated that pyrrole derivatives, like 5-(2-Fluorophenyl)-1H-pyrrole-3-methanol , can be used to develop novel photoluminescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Computational Chemistry: Density Functional Theory (DFT) Studies
The compound’s molecular structure makes it suitable for computational studies using DFT. Researchers can explore its electronic properties, reactivity, and stability, which are crucial for designing new molecules with desired characteristics .
Chemical Engineering: Membrane Separation Processes
The compound’s solubility properties make it relevant in the study of membrane separation processes, such as pervaporation. It can be used to investigate the separation efficiency of organic mixtures, which is vital for the development of more energy-efficient industrial processes .
Mechanism of Action
Safety and Hazards
The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
properties
IUPAC Name |
[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-6,13-14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNZABADLXDWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




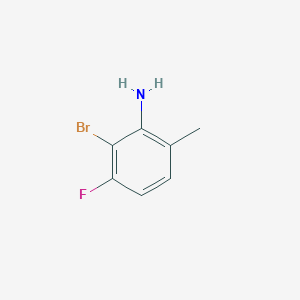


![8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1446717.png)

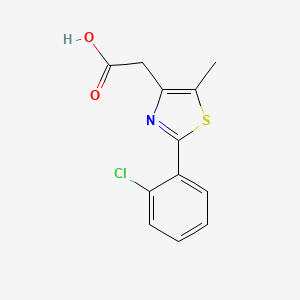

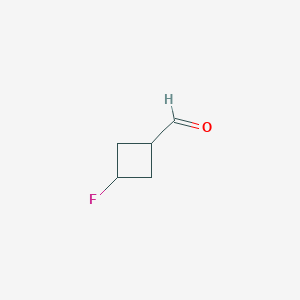
![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)
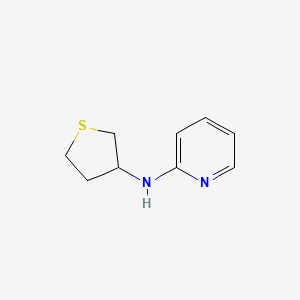
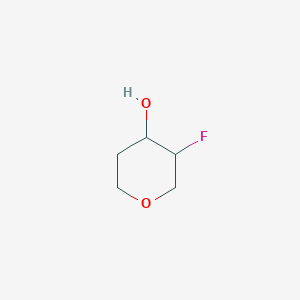
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)
![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)